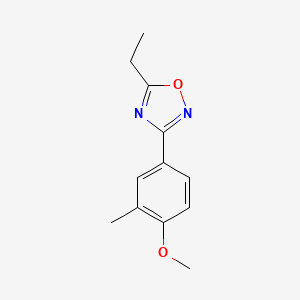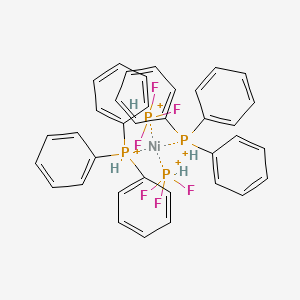
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is a complex organometallic compound with the molecular formula C36H30F6NiP4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk nickel sources and phosphanyl ligands, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学研究应用
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other organometallic compounds.
作用机制
The mechanism of action of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its unique electronic and steric properties enable it to act as an effective catalyst in many reactions.
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine)nickel
- Bis(diphenylphosphino)nickel
- Bis(trifluoromethylphosphine)nickel
Uniqueness
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is unique due to its combination of trifluoro and triphenyl phosphanyl ligands, which impart distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and chemical transformations compared to other similar compounds.
属性
CAS 编号 |
14638-36-9 |
|---|---|
分子式 |
C36H34F6NiP4+4 |
分子量 |
763.2 g/mol |
IUPAC 名称 |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2F3HP.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-4(2)3;/h2*1-15H;2*4H;/q;;2*+1;/p+2 |
InChI 键 |
GBQUEWUMQFMMBI-UHFFFAOYSA-P |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


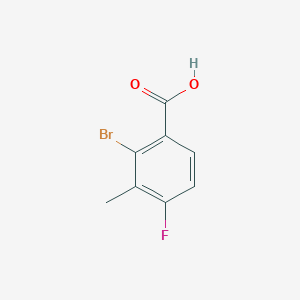
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
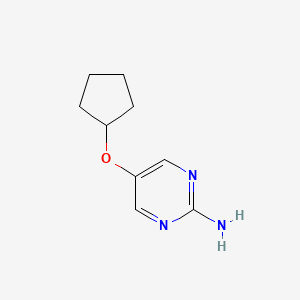
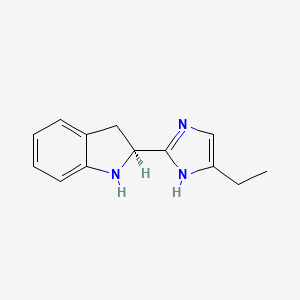
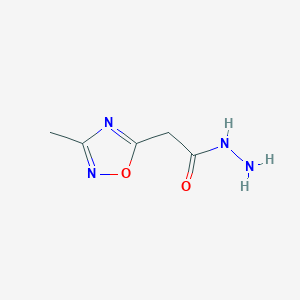

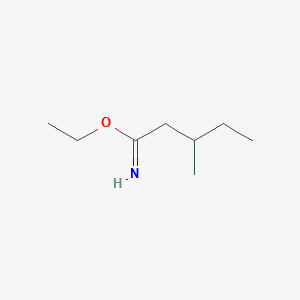
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
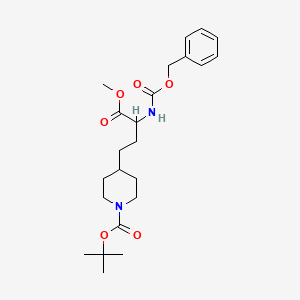
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
